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N,N-Dimethyl-13C2-formamide interference in
NMR spectra

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N,N-Dimethyl-13C2-formamide

CAS No.: 117880-10-1

Cat. No.: S1492594

Understanding the Solvent: N,N-Dimethyl-*3Cz-
formamide

First, it's helpful to understand the basic properties of this common NMR solvent.

Property Description

CAS Number 117880-10-1 [1]

Molecular Formula C(C)2H7NO [1]

Molecular Weight 75.08 g/mol [1]

Natural Isotope The "13C2" denotes that the two methyl carbons are specifically enriched
Abundance with the 13C isotope.

13C NMR Reference Peaks

The primary source of interference will be the natural-abundance '3C signals from the solvent. The table

below lists the characteristic chemical shifts (§) for N,N-Dimethylformamide. Researchers can use this to
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identify these peaks in their spectra [2].

Carbon Atom Chemical Shift (6, ppm) Notes
Carbonyl Not explicitly provided in search Typically appears downfield (for reference,
Carbon (C=0) results carbonyls in amides are generally found

between 160-180 ppm).

Methyl 30.0 ppm and/or 35.6 ppm These are the **C-labeled positions in N,N-
Carbons (N- (multiple peaks likely due to Dimethyl-13C2-formamide and will be intense.
CHs) restricted rotation)

Troubleshooting Guide & FAQs

Here is a sample of question-and-answer content you can develop for the technical support center.

Frequently Asked Questions

Q1: Why do I see very strong peaks at ~30 ppm and ~36 ppm in my *C NMR spectrum? Al: These
intense peaks are highly characteristic of the two methyl groups in the N,N-Dimethylformamide (DMF)
solvent. Their inequivalence is due to restricted rotation around the C-N amide bond. If you are using the

13C2-labeled form, these signals will be particularly strong and may obscure analyte signals in this region [2].

Q2: What key analyte signals might be obscured by DMF solvent peaks? A2: The methyl carbon peaks
of DMF fall in a crowded region of the 13C NMR spectrum. This can potentially interfere with the detection
of important analyte signals, such as aliphatic methylene groups (R2CHz, typically § 16-25 ppm) and methyl
groups in various environments (RCHs, § 10-15 ppm; CH3CO-, 6 20-30 ppm) [3].

Q3: My sample is in DMF, and I need to detect analyte carboxylate signals. What can I do? A3: The
direct detection of carboxylate carbons (6 ~170-185 ppm) by 3C NMR can be hampered by low sensitivity.
One advanced strategy is chemoselective derivatization. This involves tagging the carboxylate group with a
probe like >N-cholamine, which shifts the detection to a more sensitive and less crowded region of the
spectrum via 'H-'>N correlation experiments (HSQC) [4]. This method effectively bypasses the solvent

interference.
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Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and mitigating solvent interference issues.
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Key Experimental Considerations

When planning your experiments, keep these points in mind:

e Spectral Referencing: The provided chemical shifts are for reference. Always calibrate your
spectrum using a known internal standard (e.g., TMS) or a residual solvent peak for absolute
accuracy.

¢ Mitigation is Key: The most straightforward solution to solvent interference is to use a different
solvent. If that is not possible, the advanced techniques mentioned in the workflow are necessary.

¢ Intensity Matters: Be aware that signals from N,N-Dimethyl-*3C:-formamide will be
significantly more intense than natural-abundance *3C signals from your analyte due to isotopic
enrichment. This can cause issues with dynamic range and may require careful adjustment of
acquisition parameters.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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